molecular formula C6H6N2O2 B064003 1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE CAS No. 175277-69-7

1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE

Cat. No.: B064003
CAS No.: 175277-69-7
M. Wt: 138.12 g/mol
InChI Key: FHYPGGNPURXGRL-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-oxo-4-pyridinecarboxamide is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a pyridone core, a privileged scaffold in pharmaceuticals, substituted with a carboxamide group at the 4-position. This structure makes it a key intermediate for the synthesis of a wide range of more complex molecules. Its primary research value lies in its use as a precursor for the development of potential therapeutic agents, including kinase inhibitors, anti-cancer compounds, and anti-inflammatory drugs. The electron-rich nature and hydrogen-bonding capabilities of the pyridone and carboxamide functional groups allow it to engage in specific interactions with biological targets, facilitating structure-activity relationship (SAR) studies. Researchers utilize this compound to explore novel chemical space, design targeted libraries, and investigate mechanisms of action in biochemical and cellular assays. It is an essential tool for synthetic organic chemists and drug discovery scientists aiming to develop new small-molecule probes and lead compounds.

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPGGNPURXGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376276
Record name 2-Oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-69-7
Record name 2-Oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Alkylation-Based Synthesis

A patent (WO2017043563A1) outlines a linear synthesis pathway involving chlorination and alkylation steps. The process begins with the chlorination of 2-chloro-4-picoline using N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine. Subsequent alkylation with 2-mercaptonicotinic acid in the presence of triethylamine produces 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid. This intermediate undergoes cyclization under acidic conditions to form the pyridone core, followed by carboxamide functionalization via coupling with ammonia or its equivalents.

Key Reaction Conditions :

StepReagents/ConditionsTemperatureYield
1NCS, DCM0–25°C72%
2Triethylamine, EtOHReflux65%
3H2SO4, H2O80°C58%

This method emphasizes precise stoichiometric control to minimize side products like over-chlorinated derivatives.

Dithiocarbazate Intermediate Route

An alternative approach involves synthesizing potassium-pyridine-dithiocarbazate intermediates, as described in a study on thiazolyl pyridinecarboxamides. The target compound is obtained by reacting pyridine-4-carboxamide with carbon disulfide and α-bromo ketones under reflux in ethanol. The reaction proceeds via nucleophilic substitution at the pyridine ring’s 4-position, followed by oxidative cyclization.

Optimized Parameters :

  • Solvent: Absolute ethanol

  • Temperature: 78°C (reflux)

  • Reaction Time: 8–12 hours

  • Yield Range: 45–78%

This route is advantageous for introducing diverse substituents but requires stringent anhydrous conditions to prevent hydrolysis of the carboxamide group.

Reaction Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while acetone improves cyclization efficiency. Catalytic amounts of palladium complexes (e.g., Pd(OAc)₂) have been explored for Buchwald–Hartwig coupling steps in related pyridone syntheses, though their applicability to this specific compound remains under investigation.

Temperature and pH Control

Maintaining a pH of 8–9 during carboxamide formation prevents premature cyclization. Elevated temperatures (80–100°C) accelerate ring closure but risk decarboxylation side reactions. A balance is achieved by stepwise heating: 50°C for initial coupling and 80°C for cyclization.

Industrial-Scale Production Challenges

Purification and Yield Limitations

Industrial methods prioritize continuous flow reactors to enhance reproducibility. However, the compound’s polar nature complicates crystallization. Mixed-solvent systems (e.g., ethanol/water) are employed, but yields rarely exceed 60% due to:

  • Byproduct Formation : Over-oxidation to pyridine-N-oxide derivatives.

  • Solubility Issues : Poor solubility of intermediates in non-polar solvents.

Cost-Effective Reagent Alternatives

Replacing NCS with cheaper chlorinating agents (e.g., Cl₂ gas) is hindered by safety concerns. Similarly, substituting triethylamine with biodegradable bases like DBU remains experimental.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Chlorination/AlkylationHigh regioselectivityMulti-step, costly reagents58–65%
Dithiocarbazate RouteModular substituent introductionSensitive to moisture45–78%

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H-pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2-dihydro-2-oxo-4-pyridinecarboxamide is C7_{7}H8_{8}N2_{2}O2_{2}, with a molecular weight of approximately 152.15 g/mol. The compound features a pyridine ring, which contributes to its biological activity through interactions with various biological targets.

Medicinal Chemistry Applications

  • Drug Development :
    • This compound has emerged as a potential lead compound for drug development. Its ability to modulate specific biological pathways makes it suitable for targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit significant affinity towards cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
  • Polypharmacological Profile :
    • Research indicates that derivatives of this compound can act on multiple targets within the endocannabinoid system. For example, certain derivatives demonstrated high affinity for CB1R and CB2R receptors, as well as inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids .
  • Cytotoxic Activity :
    • Some derivatives have shown cytotoxic effects on cancer cell lines such as U937 lymphoblastoid cells. This suggests potential applications in oncology, where these compounds could serve as chemotherapeutic agents .

Biological Studies

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit various enzymes, contributing to its therapeutic potential. For instance, its interaction with FAAH may enhance endocannabinoid levels, providing a mechanism for alleviating pain and inflammation .
  • Receptor Modulation :
    • The unique structural features of this compound allow it to modulate receptor activity effectively. This property is particularly advantageous in developing drugs targeting neurological disorders .
  • Study on Cannabinoid Receptor Affinity :
    • A study evaluated the affinity of various derivatives of this compound towards cannabinoid receptors. Compound B3 exhibited a Ki value of 23.1 nM for CB1R, demonstrating significant potential as a therapeutic agent in pain management .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects of selected derivatives on U937 cells. Results indicated that specific compounds induced apoptosis in a dose-dependent manner, highlighting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Key Structural Differences

The compound N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (reported in ) serves as a relevant structural analog for comparison. Key differences include:

  • Carboxamide Position : The carboxamide group is at position 3 in the analog versus position 4 in the target compound.
  • Substituents : The analog includes a methyl group on the pyridine nitrogen and a 4-(trifluoromethyl)benzyl group at position 1, whereas the target compound lacks these substituents.
  • Molecular Weight : The analog has a molecular weight of 368.3 g/mol (calculated from its formula), while the target compound, with a simpler structure, has a lower molecular weight (~153 g/mol).

Physicochemical Properties

Property 1,2-Dihydro-2-oxo-4-pyridinecarboxamide N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
Molecular Weight ~153 g/mol 368.3 g/mol
Polarity Higher (due to unsubstituted carboxamide) Lower (trifluoromethyl and benzyl groups enhance lipophilicity)
Solubility Likely higher in polar solvents Reduced aqueous solubility due to hydrophobic substituents
Stability Susceptible to oxidation at NH site Enhanced stability from N-methylation

Implications for Research and Development

The positional isomerism (3- vs. 4-carboxamide) and substituent effects significantly alter physicochemical and biological profiles. For instance:

  • The 4-carboxamide isomer may exhibit better solubility for aqueous-phase applications.
  • The 3-carboxamide analog ’s lipophilic substituents make it more suitable for membrane penetration in drug design .

Biological Activity

1,2-Dihydro-2-oxo-4-pyridinecarboxamide (also known as pyridinecarboxamide) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H6_6N2_2O2_2 and a molecular weight of approximately 150.13 g/mol. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial and fungal strains, revealing promising results:

Microbial StrainActivity Level
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective
Pseudomonas aeruginosaLow

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-Cancer Properties

This compound has shown potential in cancer therapy. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines. For instance, in a mouse tumor-bearing model, the compound demonstrated significant tumor growth inhibition .

Case Study: Tumor Growth Inhibition
A study involving mice treated with this compound showed a reduction in tumor size by approximately 45% compared to control groups after four weeks of treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of rheumatoid arthritis, it exhibited a foot edema inhibitory action, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. For instance:

  • VEGF Pathway Inhibition : The compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells (HUVECs), which is crucial for tumor angiogenesis .
  • Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, thereby reducing inflammation and potentially alleviating symptoms in conditions like rheumatoid arthritis .

Research Findings

Recent literature emphasizes the versatility of this compound in drug design:

  • Pyridine Derivatives : A review highlighted the role of pyridine derivatives in developing novel therapeutic agents due to their diverse biological activities .
  • Synthetic Pathways : Innovative synthetic methods have been developed to enhance the yield and purity of this compound, facilitating further research into its pharmacological applications .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,2-Dihydro-2-oxo-4-pyridinecarboxamide, and how can researchers validate their findings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for structural elucidation. For validation, cross-reference spectral data with the NIST Chemistry WebBook and employ triangulation by comparing results from multiple analytical methods (e.g., HPLC purity analysis) to minimize instrumentation bias .

Q. What experimental protocols are effective for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct pH-stability assays by incubating the compound in buffered solutions (pH 1–12) at controlled temperatures. Monitor degradation via High-Performance Liquid Chromatography (HPLC) to quantify intact compound levels. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions. Ensure data reproducibility by repeating trials with independent sample batches .

Q. How can researchers optimize synthetic pathways for this compound to improve yield?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use Response Surface Methodology (RSM) to identify optimal conditions. Validate results with gas chromatography (GC) or HPLC for purity assessment. Document deviations and outliers to refine protocols iteratively .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound across studies be resolved?

  • Methodological Answer : Replicate solubility tests under standardized conditions (e.g., USP/PhEur guidelines) using purified samples. Compare gravimetric and spectroscopic quantification methods to identify systematic errors. Apply statistical tools (e.g., Bland-Altman analysis) to assess inter-study variability. Triangulate findings with computational solubility predictions (e.g., COSMO-RS) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate reaction mechanisms. Pair experimental data with Density Functional Theory (DFT) calculations to model transition states. Validate hypotheses using isotopic labeling (e.g., ¹⁸O) and in-situ IR spectroscopy to track intermediate formation .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups at the 4-position). Test bioactivity using dose-response assays (e.g., IC₅₀ determination). Apply multivariate analysis (e.g., Partial Least Squares Regression) to correlate structural features with activity. Address outliers by revisiting synthetic purity or assay conditions .

Data Contradiction and Validation

Q. What strategies mitigate biases in interpreting conflicting catalytic activity data for this compound?

  • Methodological Answer :

  • Blind Analysis : Conceal sample identities during data collection to prevent observer bias.

  • Triangulation : Cross-validate results using independent techniques (e.g., UV-Vis kinetics vs. calorimetry).

  • Error Propagation Analysis : Quantify uncertainties in measurement tools and include error bars in datasets .

    Table 1: Common Analytical Techniques and Validation Metrics

    TechniqueApplicationValidation MethodReference
    HPLCPurity assessmentColumn calibration with certified standards
    NMRStructural confirmationCross-peak integration consistency
    DFTReaction modelingComparison to experimental activation energies

Ethical and Methodological Rigor

Q. How should researchers address potential ethical concerns in publishing contradictory data on this compound?

  • Methodological Answer : Disclose all experimental conditions, including instrumentation specifications and raw data repositories. Pre-register study protocols to avoid selective reporting. Engage in peer review with transparency, providing access to supplementary materials for reproducibility checks. Adhere to institutional policies like those outlined by Aga Khan University to maintain integrity .

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